N-(4-Nitrophenyl)hexopyranosylamine

Description

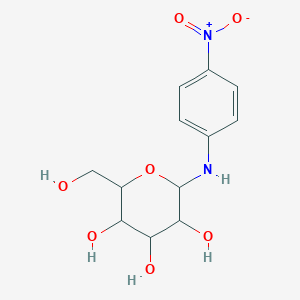

N-(4-Nitrophenyl)hexopyranosylamine is an organic compound characterized by the presence of a hexopyranosylamine group attached to a 4-nitrophenyl group

Properties

CAS No. |

2893-21-2 |

|---|---|

Molecular Formula |

C12H16N2O7 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-(4-nitroanilino)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-1-3-7(4-2-6)14(19)20/h1-4,8-13,15-18H,5H2 |

InChI Key |

ONVNCZJMOXIVHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)hexopyranosylamine typically involves the reaction of 4-nitroaniline with a hexopyranosylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

- Dissolve 4-nitroaniline in a suitable solvent.

- Add the hexopyranosylamine derivative to the solution.

- Heat the mixture to the desired temperature, typically around 60-80°C.

- Allow the reaction to proceed for several hours.

- Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)hexopyranosylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The hexopyranosylamine group can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: N-(4-Aminophenyl)hexopyranosylamine.

Substitution: Derivatives with different functional groups replacing the nitro group.

Oxidation: Oxo derivatives of the hexopyranosylamine group.

Scientific Research Applications

N-(4-Nitrophenyl)hexopyranosylamine is a compound that has garnered attention in various scientific research applications, particularly in biochemistry and medicinal chemistry. This article explores its applications, supported by relevant case studies and data.

Substrate for Enzymatic Assays

This compound serves as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds. The cleavage of the glycosidic bond releases 4-nitrophenol, which can be quantitatively measured spectrophotometrically. This property is particularly useful in:

- Glycosidase Activity Assays : Used to determine enzyme kinetics and substrate specificity.

- Chitinase Activity Studies : Assessing the activity of chitinases, which are important in biological processes such as fungal degradation and insect molting.

Anticancer Research

Recent studies have indicated that compounds containing nitrophenyl groups exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown:

- Cytotoxic Activity : In vitro studies demonstrated varying degrees of cytotoxicity against pancreatic (PACA2) and lung carcinoma (A549) cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin in efficacy .

Antioxidant Properties

Compounds with nitrophenyl moieties have been investigated for their antioxidant activities. The presence of the nitro group can enhance the ability of these compounds to scavenge free radicals, making them potential candidates for therapeutic agents against oxidative stress-related diseases .

Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets allows researchers to explore its potential as a lead compound in developing new pharmaceuticals targeting metabolic disorders and cancers.

Case Study 1: Enzymatic Activity Assessment

A study utilizing this compound as a substrate demonstrated its effectiveness in measuring the activity of β-hexosaminidases in human cell lines. The results indicated a clear correlation between substrate concentration and enzyme activity, validating its use as a reliable assay component.

Case Study 2: Anticancer Efficacy

In a comparative study, derivatives of this compound were tested against several cancer cell lines. The findings revealed that certain modifications to the nitrophenyl group significantly enhanced cytotoxicity, suggesting pathways for further development of targeted cancer therapies.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Enzymatic Assays | Glycosidase activity | Quantitative measurement via spectrophotometry |

| Anticancer Research | Cytotoxicity against PACA2 and A549 | Some derivatives showed higher efficacy than doxorubicin |

| Antioxidant Studies | Free radical scavenging | Enhanced antioxidant activity compared to controls |

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)hexopyranosylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The hexopyranosylamine group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(4-Methylphenyl)hexopyranosylamine: Similar structure but with a methyl group instead of a nitro group.

N-(4-Chlorophenyl)hexopyranosylamine: Similar structure but with a chloro group instead of a nitro group.

N-(4-Aminophenyl)hexopyranosylamine: The reduced form of N-(4-Nitrophenyl)hexopyranosylamine.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of the hexopyranosylamine group with the nitro group provides a versatile scaffold for further chemical modifications and applications in various fields.

Biological Activity

N-(4-Nitrophenyl)hexopyranosylamine is a compound that has garnered interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

- Molecular Formula: CHNO

- Molar Mass: 236.27 g/mol

- Structure: The compound features a nitrophenyl group attached to a hexopyranosylamine moiety, which is significant for its biological interactions.

This compound acts primarily as a substrate for various glycosidases, particularly hexosaminidases. The enzymatic cleavage of the glycosidic bond leads to the formation of 4-nitrophenolate, which can be quantified spectrophotometrically at 405 nm. This property makes it useful in enzyme assays for studying glycosidase activity in various biological systems .

Biological Activities

- Enzyme Substrate Activity

-

Anticancer Properties

- Research has indicated that derivatives of nitrophenyl glycosides can induce apoptosis in cancer cell lines. For instance, studies on human colon adenocarcinoma cells (COLO 201) demonstrated that beta-D-N-acetylglucosaminyl-p-nitrophenol can affect cell viability and induce programmed cell death mechanisms .

- Antimicrobial Activity

Case Study 1: Glycosidase Inhibition

In a study evaluating the inhibition kinetics of beta-N-acetyl-D-glucosaminidase from green crab (Scylla serrata), this compound was shown to be a competitive inhibitor. The study highlighted the importance of the nitrophenyl group in binding affinity and enzyme inhibition dynamics .

Case Study 2: Apoptosis Induction

A significant investigation into the apoptotic effects of p-nitrophenyl-glycoside derivatives on COLO 201 cells revealed that these compounds could modulate apoptotic pathways through the activation of caspases and alteration of mitochondrial membrane potential. This suggests potential therapeutic applications in cancer treatment .

Data Table: Biological Activities Summary

Q & A

What are the key synthetic pathways for N-(4-nitrophenyl)hexopyranosylamine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of nitroaryl glycosides like this compound often involves nucleophilic substitution or cycloaddition reactions. For example, intermediates such as N-(4-nitrophenyl)furan-2-carbohydrazide can undergo chlorination to form reactive electrophiles, followed by [3+2] cycloaddition with acetylacetone to yield pyrazole derivatives . Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–70°C for alkylation), and catalysts (e.g., SnCl₂ for nitro group reduction) . Purification via silica gel chromatography or crystallization is critical to isolate high-purity products .

How can the structural and physicochemical properties of this compound be characterized?

Basic Research Question

Characterization involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm nitro group positioning and glycosidic bond geometry.

- Chromatography : HPLC or TLC to assess purity, using standards like 4-nitrophenol (CAS 100-02-7) for calibration .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points, with comparisons to structurally similar compounds (e.g., N-(4-nitrophenyl)-3-oxobutanamide, density 1.331 g/cm³) .

What experimental designs are suitable for evaluating the biological activity of nitroaryl glycosides in plant or mammalian systems?

Advanced Research Question

Biological assays require context-specific designs:

- Plant Studies : Germination inhibition assays, as used for benzimidazole derivatives on wheat varieties, with controlled variables (e.g., compound concentration, exposure duration) .

- Mammalian Cell Studies : Cytotoxicity screening (e.g., MTT assay on A549 lung carcinoma cells) and apoptosis induction analysis via flow cytometry . Antioxidant activity can be tested using DPPH radical scavenging or β-carotene-linoleic acid assays, referencing hydroxamic acid methodologies .

How do computational methods aid in understanding the mechanism of action of this compound derivatives?

Advanced Research Question

Density functional theory (DFT) calculations can model interactions between nitroaryl glycosides and biological targets (e.g., enzyme active sites). For example, molecular docking studies on chalcone derivatives (e.g., compound 7b/7c) reveal binding affinities to apoptosis-related proteins like Bcl-2 . Molecular dynamics simulations further assess stability under physiological conditions .

What analytical challenges arise in detecting trace impurities in this compound, and how are they resolved?

Advanced Research Question

Impurity profiling requires:

- High-Resolution Mass Spectrometry (HRMS) : To identify byproducts from incomplete nitro group reduction or glycosidic bond hydrolysis.

- pH-Dependent Analysis : Using 4-nitrophenol (pH indicator, transition range 4.8–7.6) to monitor degradation in aqueous solutions .

- Environmental Testing : Solid-phase extraction (SPE) coupled with LC-MS for detecting pesticide-related contaminants, adhering to regulatory protocols like the Rotterdam Convention .

How can contradictory data in toxicity studies of nitroaryl compounds be reconciled?

Advanced Research Question

Discrepancies in toxicity (e.g., Pyrinuron’s diabetes induction in animals vs. non-toxic antioxidant derivatives ) arise from structural nuances. Mitigation strategies include:

- Dose-Response Curves : Establishing thresholds for adverse effects.

- Metabolite Profiling : Identifying reactive intermediates (e.g., nitrilimines) via trapping experiments .

- Comparative Genomics : Screening orthologs in model organisms (e.g., zebrafish) to predict human toxicity.

What regulatory considerations apply to the use of this compound in academic research?

Basic Research Question

Compliance with chemical safety protocols is essential:

- Hazard Classification : Nitroaryl compounds often fall under PRTR 2-72 (Japan) or PIC Annex I .

- Waste Disposal : Neutralization of nitro groups prior to disposal, following institutional guidelines for carcinogenic/mutagenic substances.

How can the stability of this compound be enhanced for long-term storage?

Basic Research Question

Stability optimization involves:

- Lyophilization : Converting aqueous solutions to stable powders.

- Light Protection : Storing in amber vials to prevent nitro group photodegradation.

- Temperature Control : Refrigeration at 4°C, validated via accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.